Deoxynojirimycin (DNJ): A Comprehensive Technical Guide to its Discovery, Isolation from Mulberry Leaves, and Biological Activity
Deoxynojirimycin (DNJ): A Comprehensive Technical Guide to its Discovery, Isolation from Mulberry Leaves, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxynojirimycin (B1663644) (DNJ), a potent α-glucosidase inhibitor, holds significant promise for the management of type 2 diabetes and other metabolic disorders. This whitepaper provides an in-depth technical overview of the discovery and isolation of DNJ from its primary natural source, the leaves of the mulberry tree (Morus alba L.). It details comprehensive experimental protocols for extraction, purification, and quantification of DNJ, and presents quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by DNJ, offering crucial insights for researchers and professionals in the field of drug development.
Discovery and Significance
The journey of Deoxynojirimycin (DNJ) began with its initial isolation from the roots of the mulberry tree in 1976.[1] Subsequently, Yagi and coworkers were the first to isolate this pivotal compound from mulberry leaves.[2] DNJ, a polyhydroxylated piperidine (B6355638) alkaloid, is a structural analogue of glucose where the ring oxygen is replaced by an imino group. This unique structure underpins its potent biological activity, primarily as a competitive inhibitor of α-glucosidases in the small intestine.[3][4] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, DNJ effectively blunts postprandial hyperglycemia, a cornerstone in the management of type 2 diabetes.[2] Beyond its antihyperglycemic effects, DNJ has been reported to possess antiviral, anti-obesity, and anti-inflammatory properties, making it a molecule of high interest for broader therapeutic applications.[5]
Isolation and Purification of DNJ from Mulberry Leaves
The extraction and purification of DNJ from mulberry leaves is a multi-step process critical for obtaining a high-purity compound for research and pharmaceutical development. Various methodologies have been optimized to maximize yield and purity.
Extraction Methodologies
2.1.1. Solvent Extraction
A foundational method for DNJ extraction involves the use of polar solvents. Ethanol (B145695) is a commonly employed solvent due to its efficiency and lower toxicity compared to methanol.[6][7]
-
Protocol:
-
Preparation: Freshly harvested mulberry leaves are washed, dried at a controlled temperature (e.g., 60°C), and pulverized into a fine powder.[8]
-
Extraction: The powdered leaves are suspended in an ethanol solution (e.g., 55% ethanol) at a specified solvent-to-sample ratio (e.g., 12:1 v/w).[5][9]
-
Incubation: The mixture is incubated for a defined period (e.g., 1.2 hours) at an elevated temperature (e.g., 80°C) with continuous agitation to enhance extraction efficiency.[5][9]
-
Filtration: The resulting suspension is filtered to separate the liquid extract from the solid plant material.
-
Concentration: The filtrate is concentrated under reduced pressure to remove the solvent and yield a crude DNJ extract.[6]
-
2.1.2. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt plant cell walls, thereby improving solvent penetration and reducing extraction time and temperature.[10]
-
Protocol:
-
Preparation: As with solvent extraction, mulberry leaves are dried and powdered.
-
Extraction: The leaf powder is suspended in a solvent (e.g., water or ethanol-water mixture) at a specific solid-to-liquid ratio (e.g., 1:40 w/v).[10]
-
Ultrasonication: The suspension is subjected to ultrasonication at a defined power (e.g., 125 W) and temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes).[10]
-
Post-Extraction Processing: The extract is then filtered and concentrated as described in the solvent extraction protocol.
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Purification Techniques
Crude DNJ extracts contain various impurities, including pigments, polysaccharides, and other alkaloids. Chromatographic methods are essential for the purification of DNJ.
2.2.1. Macroporous Resin Chromatography
Macroporous resins are effective for the initial cleanup and enrichment of DNJ from the crude extract.
-
Protocol:
-
Column Preparation: An AB-8 macroporous resin column is packed and equilibrated.[11]
-
Loading: The crude extract, adjusted to a specific pH (e.g., pH 4.0), is loaded onto the column at a controlled flow rate.[11]
-
Elution: The column is washed with deionized water to remove unbound impurities. The fraction containing DNJ is then eluted.[11]
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2.2.2. Ion-Exchange Chromatography
Cation-exchange chromatography is a highly effective method for purifying DNJ, which is basic in nature.[12]
-
Protocol:
-
Column Preparation: A strong acid cation-exchange resin column (e.g., 732 type) is prepared and equilibrated.[9][11]
-
Loading: The partially purified DNJ fraction from the macroporous resin step is loaded onto the cation-exchange column.
-
Washing: The column is washed with deionized water to remove neutral and acidic impurities.
-
Elution: DNJ is eluted from the resin using a basic solution, such as aqueous ammonia (B1221849) (e.g., 0.3-0.5 M NH₃·H₂O). The fractions are collected and monitored for DNJ content.[11]
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Quantification of DNJ
Accurate quantification of DNJ is crucial for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique. Since DNJ lacks a strong chromophore, derivatization is often required for UV or fluorescence detection.[13]
HPLC with Pre-column Derivatization
-
Protocol:
-
Derivatization: The DNJ-containing sample is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate (B1201080) buffer (pH 8.5).[13][14]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.[13][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and 0.1% acetic acid in water (e.g., 1:1 v/v).[13][15]
-
Detection: The FMOC-derivatized DNJ is detected using a fluorescence detector.[13]
-
HPLC with Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry offers high sensitivity and specificity for DNJ quantification without the need for derivatization.[16]
-
Protocol:
-
Chromatographic Separation: DNJ is separated on a hydrophilic interaction liquid chromatography (HILIC) column (e.g., TSKgel Amide-80).[16][17]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water is commonly used.[16]
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The transition of the parent ion to a specific product ion is monitored for quantification.[16]
-
Quantitative Data Summary
The concentration of DNJ in mulberry leaves and the efficiency of extraction methods can vary significantly. The following tables summarize key quantitative data from various studies.
| Mulberry Variety | Leaf Age | DNJ Content (mg/g dry weight) | Reference |
| Morus alba (various cultivars) | Young | 0.14 - 0.18% | |
| Morus alba (various cultivars) | Mature | 0.03 - 0.10% | |
| Morus cathayana | Mature | 2.90 | [15] |
| 29 Batches (various origins) | Not specified | 0.20 - 3.88 (average 1.53) | [18] |
Table 1: DNJ Content in Mulberry Leaves
| Extraction Method | Key Parameters | DNJ Yield | Purity | Reference |
| Solvent Extraction (Ethanol) | 55% ethanol, 80°C, 1.2 h, 12:1 solvent/sample ratio | 256 mg/100g | - | [5][9] |
| Ultrasound-Assisted Extraction | Water, 1:40 solid/liquid, 125 W, 70°C, 20 min | 0.092% | - | [10] |
| Cation-Exchange Resin Purification | 732 resin | 90.51% recovery | 15.3% | [9] |
| Macroporous & Cation-Exchange Resin | AB-8 and 732 H type resin | - | 16.7% | [11] |
Table 2: DNJ Extraction and Purification Efficiency
Biological Activity and Signaling Pathways
DNJ's primary mechanism of action is the inhibition of α-glucosidases in the small intestine, which directly impacts carbohydrate digestion and glucose absorption. Beyond this, DNJ has been shown to modulate key intracellular signaling pathways related to glucose metabolism and insulin (B600854) sensitivity.
Inhibition of α-Glucosidase
DNJ acts as a competitive inhibitor of α-glucosidases, such as sucrase and maltase, located on the brush border of intestinal epithelial cells.[3] By binding to the active site of these enzymes, DNJ prevents the hydrolysis of disaccharides and oligosaccharides into glucose.[4]
Caption: DNJ's competitive inhibition of α-glucosidase.
Modulation of the IRS-1/PI3K/Akt Signaling Pathway
In peripheral tissues like skeletal muscle, DNJ has been shown to improve insulin sensitivity by activating the insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3][19]
-
Mechanism:
-
DNJ enhances the phosphorylation of the insulin receptor (IR) and IRS-1.[2]
-
Phosphorylated IRS-1 activates PI3K.[2]
-
Activated PI3K leads to the phosphorylation and activation of Akt.[2]
-
Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the cell.[2][19]
-
Akt also phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK-3β), leading to the activation of glycogen synthase (GS) and increased glycogen synthesis.[19]
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Caption: DNJ's modulation of the IRS-1/PI3K/Akt pathway.
Experimental Workflow Overview
The following diagram illustrates the logical flow from raw material to purified DNJ and subsequent biological analysis.
Caption: Overall workflow for DNJ isolation and analysis.
Conclusion
Deoxynojirimycin from mulberry leaves represents a compelling natural product with well-defined mechanisms for the potential treatment of type 2 diabetes. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and quantification, and an elucidation of its biological activity at the molecular level. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of DNJ and its derivatives. The continued optimization of extraction and purification processes, coupled with a deeper understanding of its pharmacological effects, will be pivotal in translating this promising natural compound into clinical applications.
References
- 1. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling | MDPI [mdpi.com]
- 2. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
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- 6. The process of extracting 1 - deoxynojirimycin from mulberry leaf extract. [greenskybio.com]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Response Surface Optimized Extraction of 1-Deoxynojirimycin from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of deoxynojirimycin in mulberry using cation exchange resin: Adsorption/desorption characteristics and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved 1-Deoxynojirimycin (DNJ) production in mulberry leaves fermented by microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thescipub.com [thescipub.com]
- 16. Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification and Determination of the Polyhydroxylated Alkaloids Compounds with α-Glucosidase Inhibitor Activity in Mulberry Leaves of Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mulberry (Morus alba L.) Leaf Extract and 1-Deoxynojirimycin Improve Skeletal Muscle Insulin Resistance via the Activation of IRS-1/PI3K/Akt Pathway in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
